molecular formula C14H15NO4 B14491250 1-(3,3-Dimethyl-2-oxobutyl)-3,1-benzoxazine-2,4-dione CAS No. 63262-19-1

1-(3,3-Dimethyl-2-oxobutyl)-3,1-benzoxazine-2,4-dione

Cat. No.: B14491250
CAS No.: 63262-19-1
M. Wt: 261.27 g/mol
InChI Key: JVTYZOLMTHDNPH-UHFFFAOYSA-N
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Description

1-(2-Oxo-3,3-dimethylbutyl)-1,2-dihydro-4H-3,1-benzooxazine-2,4-dione is a complex organic compound with a unique structure that includes a benzooxazine ring and a dimethylbutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Oxo-3,3-dimethylbutyl)-1,2-dihydro-4H-3,1-benzooxazine-2,4-dione typically involves multiple steps, including the formation of the benzooxazine ring and the introduction of the dimethylbutyl group. Common synthetic routes may include:

    Cyclization Reactions: Formation of the benzooxazine ring through cyclization of appropriate precursors.

    Alkylation Reactions: Introduction of the dimethylbutyl group via alkylation reactions using suitable alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.

Chemical Reactions Analysis

Types of Reactions

1-(2-Oxo-3,3-dimethylbutyl)-1,2-dihydro-4H-3,1-benzooxazine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of specific functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Solvents: Appropriate solvents like dichloromethane or ethanol to facilitate reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-Oxo-3,3-dimethylbutyl)-1,2-dihydro-4H-3,1-benzooxazine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Oxo-3,3-dimethylbutyl)-1,2-dihydro-4H-3,1-benzooxazine-2,4-dione involves its interaction with specific molecular targets and pathways. This may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interaction with cellular receptors to modulate their activity.

    Signal Transduction Pathways: Affecting intracellular signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    1-tert-Butyl-3-(2-oxo-3,3-dimethylbutyl)piperidine-2,4-dione: Shares structural similarities but differs in the ring structure and functional groups.

    (2-Oxo-3,3-dimethylbutyl) selenocyanate: Contains a selenocyanate group instead of the benzooxazine ring.

Uniqueness

1-(2-Oxo-3,3-dimethylbutyl)-1,2-dihydro-4H-3,1-benzooxazine-2,4-dione is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.

Properties

CAS No.

63262-19-1

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

1-(3,3-dimethyl-2-oxobutyl)-3,1-benzoxazine-2,4-dione

InChI

InChI=1S/C14H15NO4/c1-14(2,3)11(16)8-15-10-7-5-4-6-9(10)12(17)19-13(15)18/h4-7H,8H2,1-3H3

InChI Key

JVTYZOLMTHDNPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CN1C2=CC=CC=C2C(=O)OC1=O

Origin of Product

United States

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